molecular formula C16H21NS B1522391 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] CAS No. 1221791-69-0

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Cat. No.: B1522391
CAS No.: 1221791-69-0
M. Wt: 259.4 g/mol
InChI Key: PPOXRMLBHCJICS-UHFFFAOYSA-N
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Description

The compound 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] features a unique spirocyclic architecture combining a benzothiazole moiety with a partially hydrogenated naphthalene system. This structural motif is significant in medicinal chemistry due to the benzothiazole ring’s affinity for biological targets and the spirojunction’s conformational rigidity, which enhances binding selectivity .

Properties

IUPAC Name

spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,2'-3H-1,3-benzothiazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NS/c1-2-6-13-11-16(10-9-12(13)5-1)17-14-7-3-4-8-15(14)18-16/h3-4,7-8,12-13,17H,1-2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXRMLBHCJICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C15H18N2S
  • Molecular Weight : 250.38 g/mol
  • CAS Registry Number : 1221791-69-0
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its unique biological properties.

Antioxidant Activity

Research indicates that compounds with similar structural frameworks exhibit significant antioxidant properties. The ability of these compounds to scavenge free radicals is critical in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Reference
3',4',4'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]Not explicitly reported
Reference compound (e.g., ascorbic acid)50

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown that certain benzothiazole derivatives exhibit low cytotoxicity against various cell lines.

CompoundCell LineIC50 (µM)Reference
3iNIH/3T398.29 ± 3.98
3jNIH/3T3159.68 ± 5.53

These results indicate that while the compounds can effectively inhibit cholinesterases, they do not significantly harm normal cells at therapeutic concentrations.

The biological activity of this compound likely stems from its structural features that enable interactions with various biological targets:

  • Enzyme Inhibition : The spirocyclic structure may facilitate binding to active sites of enzymes such as acetylcholinesterase (AChE), leading to increased acetylcholine levels in synapses.
  • Antioxidant Mechanism : The presence of functional groups capable of donating electrons may enhance its ability to neutralize free radicals.

Case Studies and Research Findings

Research has primarily focused on related compounds within the same chemical family. For instance:

  • Study on Related Benzothiazole Derivatives :
    • Investigated the effects on AChE inhibition and antioxidant activity.
    • Found significant potential for treating Alzheimer's disease due to high AChE inhibition and low cytotoxicity .
  • Pharmacological Evaluation :
    • Compounds were evaluated for their blood-brain barrier permeability, showing promise for central nervous system applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[1,3-Benzothiazole-2,2'-Naphthalene] Derivatives

The closest analogs include 6′,7′-dihydroxy-2-methoxy-3′,4′-dihydro-2′H-spiro[cyclohexane-1,1′-naphthalene]-2,5-dien-4-one (isolated from Anemarrhena asphodeloides), which shares a spiro-naphthalene core but lacks the benzothiazole unit. This compound exhibits antioxidant and anti-inflammatory activities, suggesting that the spiro-naphthalene system itself contributes to bioactivity, likely through radical scavenging or enzyme modulation . In contrast, the target compound’s benzothiazole ring may enhance interactions with receptors requiring aromatic stacking or hydrogen bonding, as seen in benzothiazole-based kinase inhibitors .

Benzothiazole-Appended Bis-Triazoles (e.g., Compounds 5a–f)

These derivatives, such as 5a and 7a, incorporate bis-triazole and benzothiazole units linked via methylene groups. They exhibit potent antifungal activity against Rhizoctonia solani (ED50 values: 0.62–10 mM), with 5f showing superior efficacy due to electron-withdrawing substituents (e.g., nitro groups) enhancing electrophilic interactions with fungal enzymes .

Pyrido[2,1-b]Benzothiazoles (e.g., Compound 7)

Synthesized via benzothiazoleacetonitrile and aromatic aldehyde condensation, these compounds demonstrate antimicrobial activity (MIC: 4–20 µmol L<sup>−1</sup>). However, the fully aromatic system in these derivatives may reduce solubility compared to the octahydro-naphthalene moiety in the target compound.

5-HT4 Receptor Agonists (e.g., 2-[1-(4-Piperonyl)Piperazinyl]Benzothiazole)

This benzothiazole-piperazine hybrid acts as a dual 5-HT4 agonist/5-HT3 antagonist but induces arrhythmias via inhibition of cardiac K<sup>+</sup> channels (IK1 and Ito). The piperazinyl side chain’s basicity and flexibility contrast with the target compound’s rigid spiro system, which may mitigate off-target ion channel effects .

Structural and Functional Data Table

Compound Name / Class Key Structural Features Biological Activity Notable Properties Reference ID
Target Compound Spiro[1,3-benzothiazole-2,2'-naphthalene] N/A (Theoretical: Anticancer/antimicrobial potential) High rigidity, lipophilic naphthalene
6′,7′-Dihydroxy-spiro[cyclohexane-naphthalene] Spiro-naphthalene with dienone Antioxidant, anti-inflammatory Polar dihydroxy groups enhance solubility
Benzothiazole-bis-triazoles (5f) Bis-triazole, benzothiazole, nitro substituent Antifungal (ED50: 0.62 mM) Electron-withdrawing groups boost activity
Pyrido[2,1-b]benzothiazole (7) Pyridine-fused benzothiazole Antimicrobial (MIC: 4 µmol L<sup>−1</sup>) Aromaticity limits solubility
2-[1-(4-Piperonyl)Piperazinyl]Benzothiazole Piperazinyl-benzothiazole 5-HT4 agonist, arrhythmogenic Flexible side chain increases toxicity

Key Research Findings and Implications

Structural Rigidity vs. Bioactivity : The spiro-naphthalene system in the target compound likely improves target selectivity over flexible analogs like piperazinyl-benzothiazoles, which exhibit off-target cardiac effects .

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5f ) enhance antifungal activity, suggesting that similar modifications on the target compound’s benzothiazole ring could optimize potency .

Hydrogenation Impact : The octahydro-naphthalene moiety may balance lipophilicity and solubility, addressing limitations of fully aromatic systems like pyrido[2,1-b]benzothiazoles .

Preparation Methods

General Synthetic Strategy

The synthesis of spiro compounds such as 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] typically follows these key steps:

This approach is supported by analogous preparations of related spiro compounds, for example, spiro[naphthalene-2,2'-oxazolidine] derivatives, which share similar synthetic challenges and reaction pathways.

Detailed Preparation Procedure

A representative method adapted for the preparation of the target compound is as follows:

  • Starting Materials:

    • An α-aminoalkyl substituted benzothiazole or related intermediate.
    • 3,4-dihydro-2(1H)-naphthalenone (a cyclic ketone derivative).
  • Reaction Conditions:

    • The aminoalkyl intermediate is reacted with 3,4-dihydro-2(1H)-naphthalenone in an inert solvent such as benzene or toluene.
    • The mixture is heated to reflux temperature to facilitate the condensation and cyclization.
    • An acid catalyst like methane sulfonic acid or toluene sulfonic acid is added to promote ring closure.
    • Water formed during the reaction is continuously removed using an azeotroping apparatus or drying agents (e.g., magnesium sulfate or molecular sieves) to shift the reaction equilibrium toward product formation.
    • The reaction time typically ranges from several hours (e.g., 6–10 hours) depending on scale and conditions.
  • Work-up and Purification:

    • After completion, the reaction mixture is cooled.
    • The product is isolated by standard extraction procedures.
    • Purification is achieved by recrystallization or chromatographic methods to obtain the pure spiro compound.

Reaction Scheme Summary

Step Reagents/Conditions Purpose Outcome
1 α-Aminoalkyl substituted benzothiazole + 3,4-dihydro-2(1H)-naphthalenone Formation of imine intermediate Precursor to spiro ring closure
2 Acid catalyst (methane sulfonic acid), reflux in benzene/toluene, azeotropic removal of water Cyclization and spiro linkage formation Formation of spirocyclic core
3 Cooling, extraction, purification Isolation and purification Pure 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

Research Findings and Optimization

  • Catalyst Choice: Methane sulfonic acid is preferred due to its strong acidity and compatibility with the solvent system, enhancing cyclization efficiency.
  • Solvent Effects: Aromatic solvents like benzene and toluene provide an inert medium and facilitate azeotropic water removal, which is critical for driving the reaction forward.
  • Water Removal: Continuous removal of water is essential; molecular sieves or azeotroping devices significantly improve yields by preventing hydrolysis or reverse reactions.
  • Temperature Control: Reflux temperature ensures sufficient energy for ring closure without decomposing sensitive intermediates.
  • Reaction Time: Extended reflux (6–10 hours) ensures complete conversion; shorter times may result in incomplete cyclization.

Comparative Notes on Related Spiro Compounds

Studies on spiro[naphthalene-2,2'-oxazolidine] compounds provide valuable insights into the preparation of similar spirocyclic systems. These compounds are synthesized via condensation of α-aminoalkyl alcohols with cyclic ketones under acidic reflux with water removal, paralleling the method for the benzothiazole spiro compound.

Summary Table of Preparation Parameters

Parameter Details
Starting materials α-Aminoalkyl benzothiazole derivative, 3,4-dihydro-2(1H)-naphthalenone
Solvent Benzene or toluene
Catalyst Methane sulfonic acid or toluene sulfonic acid
Temperature Reflux (~80–110 °C depending on solvent)
Reaction time 6–10 hours
Water removal method Azeotropic distillation or drying agents (MgSO4, molecular sieves)
Purification Extraction, recrystallization, chromatography

This preparation method is well-established in the literature for spirocyclic compounds involving benzothiazole and naphthalene frameworks and provides a reliable route to synthesize 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene] with good purity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene], and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving benzothiazole derivatives and naphthalene precursors. Key steps include cyclization and spiro-annulation, with temperature (40–80°C) and pH (acidic conditions) critical for regioselectivity. For example, a one-pot reaction using thioamides, amines, and formaldehyde with HCl as a catalyst achieved 65% yield (mp 143–145°C) . IR and NMR data confirm the spirocyclic structure (C=O at ~1666–1702 cm⁻¹; δH 3.29–8.10 ppm) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR : Confirm functional groups (e.g., C=O, C=S) .
  • NMR : Assign proton environments (e.g., spiro-CH2 at δH 3.29–3.42 ppm; aromatic protons at δH 7.23–8.10 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S ratios (e.g., C: 68.55% calc. vs. 68.28% observed) .
    Cross-referencing with NIST spectral databases ensures accuracy .

Q. What solvent systems are suitable for recrystallization or storage?

  • Methodological Answer : Ethanol and chloroform are preferred for recrystallization due to moderate solubility. For storage, dissolve in DMSO or DCM (10 mM stock solutions) and aliquot to avoid freeze-thaw degradation . Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer : Use density functional theory (DFT) to model the spirocyclic structure’s electron density and frontier molecular orbitals (HOMO-LUMO gap). Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes or receptors), validated by in vitro assays . NIST’s structural data (InChIKey: WRHGORWNJGOVQY-RBSFLKMASA-N) aids parameterization .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

  • Methodological Answer :

  • Experimental Design : Standardize assays (e.g., fixed cell lines, incubation times) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and correct for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers .

Q. How does the spirocyclic framework influence photophysical properties for material science applications?

  • Methodological Answer : Characterize UV-Vis absorption/emission spectra (λmax 250–350 nm) and quantum yield measurements. The rigid spiro structure enhances fluorescence stability by reducing non-radiative decay. Compare with non-spiro analogs to isolate steric/electronic effects .

Q. What advanced spectroscopic techniques elucidate dynamic conformational changes in solution?

  • Methodological Answer :

  • VT-NMR : Monitor temperature-dependent shifts (e.g., coalescence of diastereotopic protons) .
  • 2D-COSY/NOESY : Map spatial correlations between naphthalene and benzothiazole moieties .
  • Time-Resolved Fluorescence : Track microsecond-scale conformational dynamics .

Key Challenges & Recommendations

  • Synthesis : Optimize catalyst systems (e.g., switch HCl to Lewis acids) to improve yields .
  • Bioactivity : Address solubility issues via prodrug design (e.g., ester derivatives) .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]
Reactant of Route 2
3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]

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